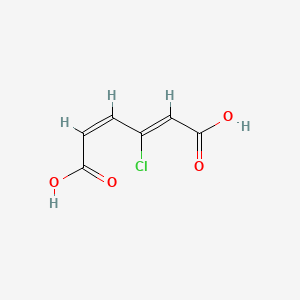
3-Chloro-cis-muconic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,Z)-3-chloromuconic acid is a 3-chloromuconic acid. It derives from a cis,trans-muconic acid.
Analyse Des Réactions Chimiques
Reactions with Muconate Cycloisomerases
Muconate cycloisomerases transform cis,cis-muconate, the product of catechol ring cleavage, to (4S)-muconolactone . Muconate cycloisomerases convert 3-chloro-cis,cis-muconate predominantly to the antibiotic protoanemonin .
Reactions with Chloromuconate Cycloisomerases
Chloromuconate cycloisomerases catalyze both the cycloisomerization and a dehalogenation reaction during the transformation of chloroaromatic compounds . Chloromuconate cycloisomerases convert 3-chloro-cis,cis-muconate to cis-dienelactone . In chloromuconate cycloisomerases, the rate of chloride elimination from the enol-enolate reaction intermediate is enhanced relative to the rate of proton addition to it .
Isomerization
3-Chloro-cis,cis-muconate can undergo isomerization to 3-chloro-cis,trans-muconate in acidified media .
Conversion by P. putida Muconate Cycloisomerase and CatB-K169A
cis,cis-Muconate conversion was followed by monitoring the extinction at 260 nm . An enzyme assay with CatB showed a decrease of E260 within the first ca. 20 s of measurement and then again an increase, indicating the formation of an intermediate with low absorption at 260 nm, presumably 4-chloromuconolactone, and a subsequent spontaneous or enzyme-catalyzed conversion of the latter to protoanemonin (λmax= 260 nm) . With CatB-K169A, a strong shift toward 280 nm was observed. Monitoring of the CatB-K169A-catalyzed turnover by HPLC clearly showed the formation of a compound which cochromatographed with authentic cis-dienelactone .
Substrate Specificity
Pseudomonas putida PRS2000 and Acinetobacter "calcoaceticus" ADP1 muconate cycloisomerases transform 3-fluoro-, 2-methyl-, and 3-methyl-cis,cis-muconate with high specificity constants but not 2-fluoro-, 2-chloro-, 3-chloro-, or 2,4-dichloro-cis,cis-muconate .
Effects of Amino Acid Exchange
Variants of P. putida muconate cycloisomerase with amino acids exchanged at specific sites had significantly increased specificity constants for 3-chloro- or 2,4-dichloromuconate . The wild-type enzyme discriminated only slightly between the two possible cycloisomerization directions, while some of the enzyme variants showed a strong preference for either (+)-2-chloro- or (+)-5-chloromuconolactone formation .
Products of 3-chloro-cis,cis-muconate Conversion
3-Chloro-cis,cis-muconate generally undergoes 3,6-cycloisomerization (with bacterial cycloisomerases) to a 4-substituted muconolactone or an end product derived from it .
Propriétés
Numéro CAS |
76799-83-2 |
|---|---|
Formule moléculaire |
C6H5ClO4 |
Poids moléculaire |
176.55 g/mol |
Nom IUPAC |
(2Z,4Z)-3-chlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1-,4-3- |
Clé InChI |
ICMVYBXQDUXEEE-LOKDLIDFSA-N |
SMILES |
C(=CC(=O)O)C(=CC(=O)O)Cl |
SMILES isomérique |
C(=C\C(=O)O)\C(=C\C(=O)O)\Cl |
SMILES canonique |
C(=CC(=O)O)C(=CC(=O)O)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















